Cas no 2090623-07-5 (5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine)

5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine is a heterocyclic organic compound featuring an isoxazole core substituted with an amine group at the 4-position and a 3-isopropylphenyl moiety at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The amine functionality offers a versatile handle for further derivatization, while the isopropylphenyl group enhances lipophilicity, influencing solubility and binding interactions. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The compound’s stability and synthetic accessibility further support its use in research and development settings.
5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine structure
2090623-07-5 structure
Product name:5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine
CAS No:2090623-07-5
MF:C12H14N2O
MW:202.252362728119
CID:6595951
PubChem ID:131600235

5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine
    • 2090623-07-5
    • 5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
    • EN300-1754694
    • Inchi: 1S/C12H14N2O/c1-8(2)9-4-3-5-10(6-9)12-11(13)7-14-15-12/h3-8H,13H2,1-2H3
    • InChI Key: HOSGNFVNRJKEBR-UHFFFAOYSA-N
    • SMILES: O1C(=C(C=N1)N)C1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52Ų

5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1754694-0.1g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
0.1g
$1207.0 2023-09-20
Enamine
EN300-1754694-0.25g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
0.25g
$1262.0 2023-09-20
Enamine
EN300-1754694-0.5g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
0.5g
$1316.0 2023-09-20
Enamine
EN300-1754694-5g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
5g
$3977.0 2023-09-20
Enamine
EN300-1754694-0.05g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
0.05g
$1152.0 2023-09-20
Enamine
EN300-1754694-1.0g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
1g
$1371.0 2023-06-03
Enamine
EN300-1754694-2.5g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
2.5g
$2688.0 2023-09-20
Enamine
EN300-1754694-10.0g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
10g
$5897.0 2023-06-03
Enamine
EN300-1754694-10g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
10g
$5897.0 2023-09-20
Enamine
EN300-1754694-5.0g
5-[3-(propan-2-yl)phenyl]-1,2-oxazol-4-amine
2090623-07-5
5g
$3977.0 2023-06-03

5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine Related Literature

Additional information on 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine

Comprehensive Overview of 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine (CAS No. 2090623-07-5): Properties, Applications, and Research Insights

The compound 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine (CAS No. 2090623-07-5) is a specialized organic molecule featuring a unique oxazole core structure substituted with an isopropylphenyl group. This chemical entity has garnered significant attention in pharmaceutical and agrochemical research due to its versatile heterocyclic scaffold, which is frequently explored for bioactive compound development. The presence of both amine and aromatic functionalities in its architecture makes it a valuable intermediate for designing small-molecule inhibitors and functional materials.

Recent studies highlight the growing demand for oxazole derivatives in drug discovery, particularly in targeting kinase pathways and GPCRs (G-protein-coupled receptors). Researchers are actively investigating 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine as a precursor for anticancer agents and anti-inflammatory drugs, aligning with the current trend of precision medicine. Its structural similarity to known pharmacophores has also sparked interest in computational chemistry and AI-driven molecular docking studies.

From a synthetic chemistry perspective, the compound’s CAS No. 2090623-07-5 serves as a critical identifier for regulatory and commercial purposes. Its isopropylphenyl moiety enhances lipophilicity, a property highly sought after in CNS drug development and crop protection chemicals. Industry reports suggest that derivatives of this compound may address challenges in drug delivery systems and sustainable agriculture, topics currently dominating scientific discourse.

Environmental and green chemistry applications are another emerging focus area. The compound’s potential role in biodegradable materials and catalysis is under exploration, reflecting the global shift toward eco-friendly synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).

In summary, 5-3-(propan-2-yl)phenyl-1,2-oxazol-4-amine represents a multifaceted compound with broad implications across life sciences and material innovation. Its integration into high-throughput screening libraries and patented formulations underscores its commercial and academic relevance. Future research may further elucidate its mechanisms in neurodegenerative disease models and renewable energy storage, positioning it at the forefront of interdisciplinary advancements.

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